molecular formula C4H8N4 B1295449 4H-1,2,4-Triazol-3-amine, 4-ethyl- CAS No. 42786-06-1

4H-1,2,4-Triazol-3-amine, 4-ethyl-

Cat. No. B1295449
CAS RN: 42786-06-1
M. Wt: 112.13 g/mol
InChI Key: OTXAZICPXWFRME-UHFFFAOYSA-N
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Description

“4H-1,2,4-Triazol-3-amine, 4-ethyl-” is a chemical compound with the molecular formula C4H8N4 . It is also known by its CAS number 42786-06-1 .


Synthesis Analysis

While specific synthesis methods for “4H-1,2,4-Triazol-3-amine, 4-ethyl-” were not found, there are general strategies for synthesizing 1,2,4-triazole-containing scaffolds .


Molecular Structure Analysis

The molecular structure of “4H-1,2,4-Triazol-3-amine, 4-ethyl-” consists of a triazole ring with an ethyl group and an amine group attached . The molecular weight is 112.13 .


Physical And Chemical Properties Analysis

“4H-1,2,4-Triazol-3-amine, 4-ethyl-” has a predicted boiling point of 281.2±23.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 4.65±0.10 .

Scientific Research Applications

Synthesis and Coordination Complexes

  • Complexation with Silver Ions : The compound has been used to create a new one-dimensional chain-like Ag(I) complex with a Schiff base ligand. This complex exhibits blue fluorescence properties at room temperature (Sun et al., 2010).

  • Synthesis of Triazole Derivatives : 4H-1,2,4-Triazol-3-amine, 4-ethyl- is a key compound in the synthesis of various derivatives, including 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, which was synthesized using a series of reactions like Williamson synthesis and reductive amination (Dongyue Xin, 2003).

  • Engineering Porous Nanoballs : The compound is involved in the engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate supramolecular synthon, showing the potential in material science (Naik et al., 2010).

Metal Complex Coordination

  • Coordination Geometries with Metal Ions : Bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes with various divalent ions like Mn, Fe, Co, Ni, Cu, and Zn have been synthesized, highlighting the compound's ability to act as a ligand in coordination chemistry (Kajdan et al., 2000).

  • Antiviral Drug Synthesis : It serves as an intermediate in the synthesis of Triazid®, an antiviral drug, showing its significance in pharmaceutical applications (Baklykov et al., 2019).

Safety And Hazards

“4H-1,2,4-Triazol-3-amine, 4-ethyl-” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It carries the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

4-ethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXAZICPXWFRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075349
Record name 4-Ethyl-4H-1,2,4-triazole-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazol-3-amine, 4-ethyl-

CAS RN

42786-06-1
Record name 4-Ethyl-4H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42786-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazol-3-amine, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042786061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4H-1,2,4-triazole-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Peng, L Wang, Q Xu, Q Wu… - Journal of Computational …, 2012 - ingentaconnect.com
With the development of plantation forestry, poplar tree has become one of the most useful plantion species for the composite biomaterials in China. Therefore, the thermal release …
Number of citations: 43 www.ingentaconnect.com
JL Huckaby, DR Bratzel - 1995 - inis.iaea.org
Tank C-108 headspace gas and vapor samples were collected and analyzed to help determine the potential risks of fugitive emissions to tank farm workers. The drivers and objectives …
Number of citations: 2 inis.iaea.org
JL Johnson - 2022 - search.proquest.com
Membrane bioreactors (MBRs) have been increasingly implemented in both small and large-scale wastewater treatment and water reuse schemes. Evaluating persistent compounds …
Number of citations: 0 search.proquest.com
P Kiattisaksiri, E Khan, P Punyapalakul, T Ratpukdi - researchgate.net
Text S1. Molar absorptivity (ɛ), quantum yield (Φ), observed degradation rate constants (k obs, HANs), fluence-based degradation rate constants (kf,), and rate constants of hydroxyl …
Number of citations: 0 www.researchgate.net
ВМ Одинцова, ВІ Кокітко… - … і медичної науки …, 2021 - pharmed.zsmu.edu.ua
Офіцинальною лікарською рослинною сировиною є підземні органи–валеріани корені (Vаlеrіаnае radix). У збірному циклі Valeriana officinalis L. sl. виявили понад 1000 сполук, …
Number of citations: 2 pharmed.zsmu.edu.ua
ОІ Захарчук, НВ Михайлюк - ТЕОРЕТИЧНІ ТА ПРАКТИЧНІ АСПЕКТИ … - researchgate.net
Буковинський державний медичний університет (м. Чернівці, Україна) donikkkkkk@ ukr. net Петрушка посівна (Petroselinum sativum). Родина зонтичних-Umbelliferae. Петрушка …
Number of citations: 2 www.researchgate.net

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